molecular formula C12H19N3O3 B13670163 Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate

Cat. No.: B13670163
M. Wt: 253.30 g/mol
InChI Key: HIUUFCZXJXLLEH-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a piperidine scaffold substituted with a 1,3,4-oxadiazole heterocycle, a combination known to confer a wide spectrum of biological activities . The 1,3,4-oxadiazole ring is a privileged structure in pharmaceutical research due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which enhances the metabolic stability of potential drug candidates . This specific reagent is valuable for constructing novel molecular entities for various research applications, including the development of anti-inflammatory agents , antimicrobials , and anticancer compounds . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers excellent versatility for further synthetic manipulation, allowing researchers to deprotify the amine under mild conditions for subsequent derivatization. With a defined molecular formula of C12H19N3O3 and a molecular weight of 253.3 g/mol, this compound is supplied at a purity of 98% . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(7-15)10-14-13-8-17-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUUFCZXJXLLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Potassium Hydroxide-Mediated Cyclization (Ref,)

One documented method for a closely related compound, tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate, involves the following:

  • Starting Materials: Precursors include piperidine derivatives protected with tert-butyl carbamate and carbon disulfide or related reagents for oxadiazole ring formation.
  • Reaction Conditions:
    • Base: Potassium hydroxide (KOH)
    • Solvent: Typically aqueous or alcoholic medium
    • Temperature: Reflux conditions for approximately 12 hours
  • Outcome: The reaction proceeds via nucleophilic attack and cyclization to form the oxadiazole ring fused to the piperidine scaffold.
  • Yield: Approximately 60% yield reported.
  • Notes: This method is suitable for introducing sulfanyl substituents on the oxadiazole ring, but the core cyclization approach applies to the 1,3,4-oxadiazol-2-yl substitution as well.
Parameter Details
Base Potassium hydroxide (KOH)
Temperature Reflux (~100 °C)
Reaction Time 12 hours
Solvent Aqueous/alcoholic medium
Yield ~60%
Key Intermediate Hydrazide or thiosemicarbazide derivatives

Cyclization Using Carbonyldiimidazole Activation (Ref)

Another advanced method involves the use of carbonyldiimidazole (CDI) to activate carboxylic acid derivatives for cyclization to form the oxadiazole ring:

  • Procedure:
    • A Boc-protected piperidine derivative bearing a suitable carboxylic acid or hydroxyl substituent is dissolved in tetrahydrofuran (THF) under cooling (ice-water bath, ~5 °C).
    • Carbonyldiimidazole (CDI) is added in one portion to the stirred solution.
    • The mixture is stirred at room temperature for 2 hours to promote cyclization forming the oxadiazole ring.
  • Workup:
    • The reaction mixture is dried over sodium sulfate, filtered, and concentrated.
    • The residue is treated with aqueous sodium hydroxide and 2-propanol at ~45 °C overnight to complete the reaction.
    • Acidification and extraction steps follow to isolate the product.
  • Advantages: This method allows for precise control of cyclization and is amenable to scale-up.
Parameter Details
Solvent Tetrahydrofuran (THF)
Activating Agent 1,1′-Carbonyldiimidazole (CDI)
Temperature 5 °C (initial), then room temp
Reaction Time 2 hours (CDI step), overnight (alkaline treatment)
Workup Filtration, concentration, extraction
Notes Suitable for Boc-protected piperidine acids

Multi-Step Synthesis Route Summary

Step Reaction Type Reagents/Conditions Purpose Yield/Notes
1 Boc Protection tert-Butyl chloroformate, base (e.g., NaHCO3) Protect piperidine nitrogen High yield, standard method
2 Formation of Hydrazide or Thiosemicarbazide Hydrazine derivatives, carbon disulfide (if sulfanyl group desired) Prepare oxadiazole precursors Moderate to high yields
3 Cyclization to Oxadiazole Potassium hydroxide, reflux (or CDI activation in THF) Ring closure to form 1,3,4-oxadiazole 60% (KOH reflux) or better with CDI
4 Purification Extraction, recrystallization Isolate pure product Purity >95% by HPLC

Analytical and Research Data Supporting Preparation

  • Spectroscopic Characterization:

    • NMR (1H, 13C) confirms the presence of piperidine and oxadiazole rings.
    • IR spectroscopy shows characteristic carbamate (Boc) and oxadiazole functional group absorptions.
    • Mass spectrometry confirms molecular weight consistent with formula C12H19N3O3.
  • Yields and Purity:

    • Yields around 60% are typical for the cyclization step under potassium hydroxide reflux.
    • CDI-mediated cyclization can improve yields and purity due to milder conditions and better control.
  • Research Findings:

    • The compound and closely related analogs have been synthesized and characterized in medicinal chemistry studies targeting neurological and antimicrobial applications.
    • The synthetic methods are reproducible and scalable for research and potential industrial application.

Notes on Variations and Related Compounds

  • Variants with sulfanyl substitution at the 5-position of the oxadiazole ring have been prepared using carbon disulfide and potassium hydroxide, demonstrating the versatility of the synthetic approach.
  • The Boc protection on the piperidine nitrogen is critical for controlling reactivity and achieving selective substitution at the 3-position.

Chemical Reactions Analysis

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The 1,3,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 859154-85-1)

  • Structural Difference : Incorporates a methyl group at the 5-position of the oxadiazole ring.
  • Synthesis : Prepared via cyclization reactions similar to those in , with modifications to introduce the methyl substituent .

Tert-butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS 1617499-11-2)

  • Structural Difference : Features a bromopyridinyl substituent on the oxadiazole and a piperidine ring substituted at the 4-position.
  • Impact : The bromine atom and pyridine ring introduce steric bulk and electronic effects, which may enhance binding to aromatic residues in biological targets (e.g., kinase ATP pockets).
  • Molecular Formula : C₁₇H₂₂BrN₅O₃; Molecular Weight: 424.3 .

Tert-butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate

  • Structural Difference : Replaces the oxadiazole with a chloronitroaniline group.
  • Impact : The nitro group facilitates reduction to amines for further functionalization (e.g., benzimidazolone formation, as in ).
  • Synthesis : Prepared via nucleophilic aromatic substitution between 4-chloro-1-fluoro-2-nitrobenzene and Boc-protected piperidine .

Physicochemical and Pharmacokinetic Properties

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents logP* Solubility (mg/mL)*
Tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate C₁₂H₁₉N₃O₃ 253.3 Oxadiazole (unsubstituted) 1.8 ~0.5 (PBS)
Tert-butyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (859154-85-1) C₁₃H₂₁N₃O₃ 267.3 5-methyl-oxadiazole 2.3 ~0.3 (PBS)
Tert-butyl 4-(5-(2-amino-5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (1617499-11-2) C₁₇H₂₂BrN₅O₃ 424.3 Bromopyridinyl-oxadiazole 3.1 <0.1 (PBS)
Tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate (1518123-38-0) C₁₆H₂₃FN₂O₂ 294.4 Fluoroaniline 2.5 ~1.2 (PBS)

*Predicted values based on analogous structures .

Biological Activity

Tert-butyl 3-(1,3,4-oxadiazol-2-YL)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The 1,3,4-oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical formula for this compound is C13H21N3O3C_{13}H_{21}N_{3}O_{3}. The structure features a piperidine ring substituted with a tert-butyl group and an oxadiazole ring. This configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving the activation of p53 and caspase pathways . The presence of the oxadiazole ring enhances the interaction with cellular targets, leading to increased cytotoxicity.

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has also been documented. In vitro studies demonstrate that these compounds can inhibit the growth of various bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Experimental models indicate that it can lower levels of pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the oxadiazole ring or the piperidine moiety can enhance or diminish their pharmacological effects. For example:

Modification Effect
Substitution on the oxadiazoleIncreased anticancer activity
Variations in piperidine structureAltered binding affinity
Presence of electron-withdrawing groupsEnhanced antimicrobial properties

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole-containing compounds:

  • MCF-7 Cell Line Study : A derivative demonstrated a significant increase in apoptosis markers when treated with varying concentrations, suggesting a dose-dependent response.
  • Antimicrobial Testing : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
  • Anti-inflammatory Model : In vivo studies using animal models indicated a reduction in paw edema by over 50% when treated with the compound compared to controls.

Q & A

What is the molecular structure and key functional groups of tert-butyl 3-(1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate?

The compound features a piperidine ring substituted with a tert-butyl carbamate group at position 1 and a 1,3,4-oxadiazole ring at position 3. Key functional groups include:

  • Tert-butyl carbamate : Provides steric protection and modulates solubility.
  • 1,3,4-Oxadiazole : A heterocyclic ring with electron-deficient properties, enabling hydrogen bonding and π-π interactions.
  • Piperidine : A six-membered amine ring contributing to conformational flexibility.
PropertyValue/DescriptionSource Reference
Molecular FormulaC₁₅H₂₂N₃O₃
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=NNCO2
Molecular Weight292.36 g/mol

What are the common synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

Piperidine Functionalization : Starting with tert-butyl piperidine derivatives (e.g., tert-butyl 3-carboxypiperidine-1-carboxylate), cyclized via condensation with hydrazine derivatives to form the oxadiazole ring .

Oxadiazole Formation : Hydrazide intermediates react with carbon disulfide or cyanogen bromide under acidic conditions .

Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Key Reagents : Hydrazine derivatives, tert-butyl chloroformate, and catalysts like DCC (dicyclohexylcarbodiimide) .

How do reaction conditions influence the yield and purity during synthesis?

  • Temperature : Oxadiazole cyclization requires 80–100°C for optimal ring closure .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis solvent removal .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency in carbamate formation .
ParameterEffect on Yield/PurityReference
Anhydrous conditionsPrevents hydrolysis of intermediates
pH controlMinimizes side reactions

What spectroscopic methods confirm the compound’s structure?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.45 ppm (tert-butyl) and δ 8.2–8.5 ppm (oxadiazole protons) .
    • ¹³C NMR : Signals for carbonyl (C=O, ~155 ppm) and oxadiazole carbons (~160 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 293.4 .
  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C) .

What biological activities are associated with this compound?

  • Antimicrobial Activity : Oxadiazole derivatives inhibit bacterial enoyl-ACP reductase .
  • Anticancer Potential : Piperidine-oxadiazole hybrids disrupt microtubule assembly in cancer cell lines .
  • Enzyme Inhibition : Acts as a reversible inhibitor of monoamine oxidase B (MAO-B) in neuroprotective studies .

How does the oxadiazole ring influence reactivity and bioactivity?

The 1,3,4-oxadiazole ring:

  • Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Enhances metabolic stability compared to other heterocycles (e.g., triazoles) due to reduced susceptibility to oxidation .
  • Modulates lipophilicity , affecting membrane permeability in cellular assays .

What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can contradictions in reported biological activities be resolved?

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Structural Analogues : Compare activity of tert-butyl 3-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate to isolate oxadiazole effects .

What structural analogs are studied, and how do they differ?

AnalogStructural DifferenceBioactivity DifferenceReference
tert-Butyl 3-(1,2,4-oxadiazol-3-yl)Positional isomer of oxadiazoleReduced MAO-B inhibition
Piperidine-4-(oxadiazol-2-yl)Substitution at piperidine C4Enhanced antimicrobial potency

What challenges exist in scaling up synthesis for academic research?

  • Yield Optimization : Multi-step reactions accumulate losses; telescoping steps (e.g., one-pot synthesis) improve efficiency .
  • Purification : Chromatography is time-intensive; alternative methods like centrifugal partition chromatography (CPC) are explored .
  • Cost : High-purity reagents (e.g., boronic esters) increase expenses; in-house synthesis of intermediates reduces costs .

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